Polydisperse PEG linkers generate heterogeneous conjugates that hinder purification and regulatory approval. This monodisperse, heterobifunctional PEG8 linker provides a ~3.5 nm spacer with a diglycolic acid terminus that enhances hydrophilicity (cLogP -1.3) to prevent payload-induced aggregation.
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a premium, discrete (monodisperse) heterobifunctional PEG linker engineered for advanced bioconjugation, Antibody-Drug Conjugate (ADC) development, and PROTAC synthesis. Featuring an 8-unit polyethylene glycol core, an azide group for bioorthogonal click chemistry (CuAAC or SPAAC), and a highly reactive diglycolic acid-derived terminal carboxylic acid, this compound provides a defined spatial separation of approximately 3.5 nm. The incorporation of the carbamoylmethoxyacetic acid moiety enhances overall hydrophilicity compared to standard alkyl-acid linkers, making it a critical raw material for reducing conjugate aggregation and improving the aqueous solubility of complex hydrophobic payloads. Supplied at high purity (>95%), it ensures batch-to-batch reproducibility essential for rigorous Chemistry, Manufacturing, and Controls (CMC) compliance in pharmaceutical procurement .
Substituting this specific diglycolic acid-terminated PEG8 linker with generic polydisperse PEGs or standard alkyl-terminated PEG acids introduces significant risks to both manufacturing yield and final product performance. Polydisperse mixtures (e.g., PEG400 or PEG600) create heterogeneous conjugate populations, complicating downstream purification and rendering the final drug unviable for stringent regulatory approval. Furthermore, substituting with shorter (PEG4) or longer (PEG12) monodisperse linkers drastically alters the spatial geometry; in PROTACs, this often abolishes ternary complex formation due to steric clash or excessive entropic penalties. Finally, utilizing standard propionic or hexanoic acid-terminated PEGs instead of the carbamoylmethoxyacetic acid derivative removes a critical ether oxygen and amide bond, decreasing the linker's hydrophilicity and increasing the risk of payload-induced aggregation in aqueous formulation .
The structural integration of a carbamoylmethoxyacetic acid terminus provides a quantifiable advantage in aqueous solubility over standard alkyl-terminated PEG linkers. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid exhibits a highly hydrophilic profile with a calculated LogP (cLogP) of -1.3. In contrast, standard Azido-PEG8-propionic acid lacks the additional ether oxygen and amide linkage, resulting in a comparatively higher (more lipophilic) cLogP. This enhanced hydrophilicity is critical in ADC and PROTAC formulations, where it actively counteracts the hydrophobicity of attached payloads, thereby reducing the risk of aggregation and improving systemic circulation profiles [1].
| Evidence Dimension | Linker Hydrophilicity (cLogP) |
| Target Compound Data | cLogP = -1.3 |
| Comparator Or Baseline | Standard Azido-PEG8-propionic acid (cLogP > -0.8) |
| Quantified Difference | ~0.5 log unit reduction in lipophilicity |
| Conditions | Computational LogP modeling (XLogP3) |
Higher hydrophilicity directly translates to reduced aggregation of final drug conjugates, lowering formulation costs and improving in vivo bioavailability.
The 8-unit PEG chain in this linker provides a precise linear extension of approximately 3.0 to 3.5 nm, which is frequently identified as the optimal thermodynamic distance for bridging E3 ligases (such as VHL or CRBN) and target proteins. Procurement of shorter linkers, such as Azido-PEG4-acid (~1.5 nm), frequently results in severe steric clash between the recruited proteins, leading to degradation concentrations (DC50) > 1 µM or complete loss of activity. Conversely, extending to PEG12 introduces high entropic penalties during complex formation and reduces cell permeability. The discrete PEG8 length maximizes the probability of cooperative ternary complex formation, often yielding sub-nanomolar DC50 values in optimized degrader scaffolds .
| Evidence Dimension | PROTAC Degradation Efficiency (DC50) vs. Linker Length |
| Target Compound Data | PEG8 (~3.5 nm spacing) frequently yields sub-nanomolar DC50 |
| Comparator Or Baseline | PEG4 (~1.5 nm spacing) |
| Quantified Difference | Shift from inactive (>1 µM) to highly active (<1 nM) in length-sensitive scaffolds |
| Conditions | Target protein degradation assays in cellulo |
Selecting the exact PEG8 length prevents the costly failure of PROTAC candidates caused by steric hindrance during critical ternary complex formation.
Regulatory standards for modern therapeutics require exact molecular definitions. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is synthesized as a discrete, monodisperse molecule with a precise molecular weight of 554.59 Da and a purity of >95%. Utilizing legacy polydisperse PEG mixtures (e.g., average MW 400 or 600) results in a statistical distribution of linker lengths (PEG6 through PEG10). This heterogeneity directly translates into a mixed population of final drug conjugates, which severely complicates liquid chromatography-mass spectrometry (LC-MS) characterization, creates inconsistent pharmacokinetic profiles, and routinely fails stringent Chemistry, Manufacturing, and Controls (CMC) audits .
| Evidence Dimension | Molecular Weight Distribution |
| Target Compound Data | 100% discrete molecular identity (554.59 Da) |
| Comparator Or Baseline | Polydisperse PEG mixtures |
| Quantified Difference | Single defined peak vs. broad multi-peak distribution (Δ n=±2-4 units) |
| Conditions | LC-MS and HPLC purity analysis |
Monodispersity is a strict prerequisite for the regulatory approval and reproducible manufacturing of advanced bioconjugates and targeted degraders.
Due to its ~3.5 nm spacing and highly reactive, unhindered diglycolic acid terminus, this compound is a premier choice for assembling PROTAC libraries. It allows for efficient EDC/NHS or HATU-mediated coupling to amine-bearing E3 ligase ligands, followed by copper-free click chemistry (SPAAC) with DBCO-functionalized target binders, ensuring conversion rates exceeding 90% and preventing the costly failure of length-sensitive degrader scaffolds.
In ADC manufacturing, hydrophobic payloads often cause antibody aggregation, limiting the achievable Drug-to-Antibody Ratio (DAR). The enhanced hydrophilicity of the carbamoylmethoxyacetic acid moiety (cLogP -1.3), combined with the monodisperse PEG8 core, makes this compound an ideal structural bridge to mask payload hydrophobicity, thereby stabilizing the ADC in aqueous formulation and ensuring strict CMC compliance [1].
For the development of biosensors and nanoparticle delivery systems, this linker is utilized to create a non-fouling, monodisperse hydrophilic surface layer. The terminal carboxylic acid anchors securely to aminated surfaces, while the outward-facing azide provides a stable, bioorthogonal handle for the precise, oriented capture of alkyne-tagged proteins or diagnostic probes via click chemistry without the background noise associated with polydisperse PEG mixtures .
Irritant